![molecular formula C24H29N3O2 B2487340 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-34-0](/img/structure/B2487340.png)

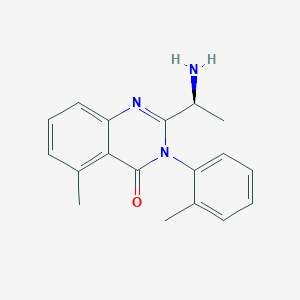

7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

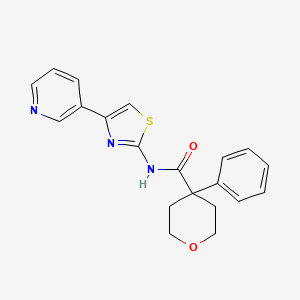

The compound belongs to the category of spiro compounds, which are known for their unique structures where two rings are joined at a single atom. Specifically, it includes elements of piperidine and benzoxazine, indicating its potential relevance in the realm of medicinal chemistry due to the biological activity of similar structures.

Synthesis Analysis

Spiro compounds like the one described are typically synthesized through methods that allow for the precise control of the molecular architecture, ensuring the correct spiro linkage. For example, a general synthetic approach might involve lithiation followed by addition to a piperidone derivative and subsequent cyclization processes. This approach is exemplified in the synthesis of similar compounds where lithiation of a brominated precursor, followed by addition to a piperidone and acid-catalyzed cyclization, yields the desired spiro structure (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of spiro compounds involves complex three-dimensional arrangements that significantly affect their chemical behavior and biological activity. NMR and X-ray crystallography are common tools used for structural elucidation, providing detailed information on the spatial arrangement of atoms within the molecule. The specific arrangement of the spiro linkage, substituents, and heterocycles plays a crucial role in the compound's properties and potential applications.

Chemical Reactions and Properties

Spiro compounds containing piperidine and benzoxazine rings may undergo a variety of chemical reactions, including N-dealkylation, ring transformations, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can significantly alter the compound's biological activity and solubility. For instance, the transformation of benzoxazepines into spirobenzoxazoles through refluxing in hydrochloric acid/acetic acid showcases the type of ring transformations these compounds can undergo (Kurasawa et al., 1988).

科学的研究の応用

Affinity for σ-Receptors

A study by Maier and Wünsch (2002) explores the affinity of spiropiperidines, similar in structure to the chemical , for σ1- and σ2-receptors. The research focused on radioligand binding assays, indicating that specific substituents, like a benzyl residue at the piperidine nitrogen atom and a methoxy group, enhance σ1-receptor affinity. This suggests potential applications in neuroscience and pharmacology, particularly related to σ-receptors (Maier & Wünsch, 2002).

Synthesis and Pharmacological Activities

Research on spiropiperidine lactam compounds, including those structurally related to the chemical , outlines their synthesis and potential as acetyl-CoA carboxylase inhibitors. This study indicates a streamlined synthesis process and highlights the pharmaceutical potential of these compounds in influencing metabolic pathways (Huard et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

A 2020 study by Mandzyuk et al. investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, closely related to the chemical . This research found compounds with significant antimicrobial activity against S. aureus and others with anti-inflammatory effects surpassing common drugs like diclofenac, opening avenues in antimicrobial and anti-inflammatory therapeutics (Mandzyuk et al., 2020).

c-Met/ALK Inhibitors in Cancer Therapy

Li et al. (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro compounds, including those similar to 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine], showing potent inhibition of c-Met/ALK, relevant in cancer therapeutics. This study demonstrates the potential application of such compounds in targeting specific cancer pathways (Li et al., 2013).

Potential as Dopamine Receptor Partial Agonists

A study by Möller et al. (2017) on the pharmacological properties of compounds with pyrazolo[1,5-a]pyridine structures, related to the chemical , found that they can act as dopamine receptor partial agonists. This suggests applications in the development of therapeutics for neuropsychiatric disorders (Möller et al., 2017).

Antiavian Influenza Virus Activity

Research by Hebishy et al. (2020) on benzamide-based pyrazoles and their fused heterocycles, structurally similar to the chemical of interest, revealed notable antiavian influenza virus activity. This indicates potential application in antiviral drug development (Hebishy et al., 2020).

特性

IUPAC Name |

7-ethoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-28-22-7-5-6-19-21-16-20(18-10-8-17(2)9-11-18)25-27(21)24(29-23(19)22)12-14-26(3)15-13-24/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGYMWUEUUCHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)